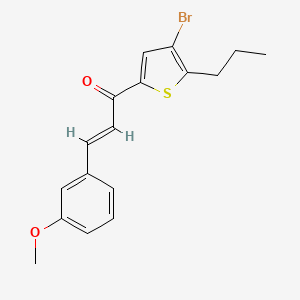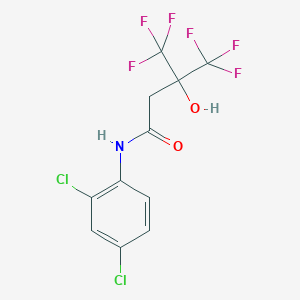![molecular formula C21H24N4O5S B10944413 {5-[(2-methylphenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10944413.png)
{5-[(2-methylphenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is a complex organic molecule that features a combination of aromatic, heterocyclic, and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps:
Formation of the 2-furyl ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2-methylphenoxy group: This step involves the reaction of the 2-furyl ring with 2-methylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like dimethylformamide.
Introduction of the 1-methyl-1H-pyrazol-4-yl group: This can be done through a nucleophilic substitution reaction where the pyrazole ring is introduced using a halogenated precursor.
Sulfonylation of the piperazine ring: The final step involves the sulfonylation of the piperazine ring using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{5-[(2-Methylphenoxy)methyl]furan-2-yl}{4-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanon hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Diese Verbindung wird wegen ihrer einzigartigen strukturellen Merkmale auf ihr Potenzial als antimikrobielles Mittel untersucht.
Biologie: Es kann in biologischen Studien verwendet werden, um seine Wechselwirkungen mit verschiedenen Enzymen und Rezeptoren zu verstehen.
Industrie: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle für Pharmazeutika und Agrochemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von {5-[(2-Methylphenoxy)methyl]furan-2-yl}{4-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bakterielle Enzyme hemmen, was zu antimikrobiellen Wirkungen führt . Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of {5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic and heterocyclic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indolderivate: Diese Verbindungen weisen ebenfalls heterocyclische Ringe auf und haben vielfältige biologische Aktivitäten.
Imidazolderivate: Bekannt für ihre breite Palette an chemischen und biologischen Eigenschaften.
Einzigartigkeit
Was {5-[(2-Methylphenoxy)methyl]furan-2-yl}{4-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanon auszeichnet, ist seine einzigartige Kombination aus Furan-, Pyrazol- und Piperazinringen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C21H24N4O5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[5-[(2-methylphenoxy)methyl]furan-2-yl]-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N4O5S/c1-16-5-3-4-6-19(16)29-15-17-7-8-20(30-17)21(26)24-9-11-25(12-10-24)31(27,28)18-13-22-23(2)14-18/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI-Schlüssel |
NUIJMTZBQBMKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN(N=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944331.png)
![N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944335.png)

![2-(2-phenylcyclopropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944346.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B10944350.png)

![methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10944363.png)
![N'-[(E)-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10944364.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944365.png)
![7-({[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944367.png)
![(5Z)-3-(3-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10944369.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10944393.png)
![(5Z)-3-(4-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10944398.png)
